molecular formula C15H13FO3 B6402491 2-(2-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid, 95% CAS No. 1261935-40-3

2-(2-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6402491
CAS RN: 1261935-40-3
M. Wt: 260.26 g/mol
InChI Key: IAFNXAGQBRHNSY-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid, also known as FMBA, is a synthetic compound that has been studied extensively over the past few decades. It has been found to have a variety of applications in both scientific research and industrial applications.

Scientific Research Applications

2-(2-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid, 95% has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a substrate for the enzyme monoamine oxidase, as a probe for studying the effects of monoamine oxidase inhibitors, and as an agonist for the serotonin 5-HT1A receptor. It has also been used to study the effects of serotonin reuptake inhibitors on the brain.

Mechanism of Action

The exact mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid, 95% is still unknown, however, it is believed to act as an agonist at the serotonin 5-HT1A receptor. This is thought to be due to its ability to bind to the receptor and activate it, resulting in the release of serotonin. It is also believed to act as a substrate for the enzyme monoamine oxidase, which is responsible for the breakdown of monoamines such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid, 95% are still being studied, however, it is believed to have a variety of effects on the body. It is thought to increase levels of serotonin in the brain, which can result in improved mood and reduced anxiety. It has also been found to reduce levels of cortisol, which is a hormone involved in the body’s stress response.

Advantages and Limitations for Lab Experiments

The use of 2-(2-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid, 95% in lab experiments has a variety of advantages and limitations. One of the main advantages is its ability to bind to the serotonin 5-HT1A receptor, which makes it a useful tool for studying the effects of serotonin reuptake inhibitors. However, it is also limited by its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

The potential future directions for 2-(2-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid, 95% are numerous. One potential direction is to explore its potential as an antidepressant or anxiolytic drug, as it has been found to increase serotonin levels in the brain. Another potential direction is to further explore its mechanism of action, as it is still not fully understood. Additionally, it could be used to study the effects of monoamine oxidase inhibitors, or to develop new drugs that target the serotonin 5-HT1A receptor. Finally, it could be used to study the effects of serotonin reuptake inhibitors on the brain, or to develop new drugs that target the serotonin transporter.

Synthesis Methods

The synthesis of 2-(2-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid, 95% is relatively straightforward and involves a few steps. The first step is the reaction of 2-fluoro-5-methoxyphenylacetic acid with methylmagnesium bromide in tetrahydrofuran (THF) to form the desired product. This is then followed by the reaction of the product with potassium carbonate and acetic anhydride in acetonitrile. The final step is the reaction of the product with ethyl bromide in the presence of a strong base such as potassium hydroxide in THF.

properties

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-5-11(13(7-9)15(17)18)12-8-10(19-2)4-6-14(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFNXAGQBRHNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690123
Record name 2'-Fluoro-5'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261935-40-3
Record name 2'-Fluoro-5'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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